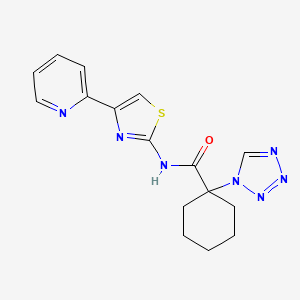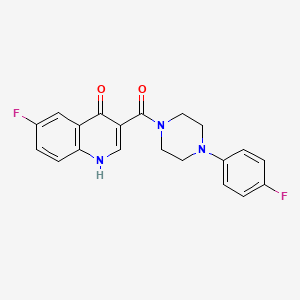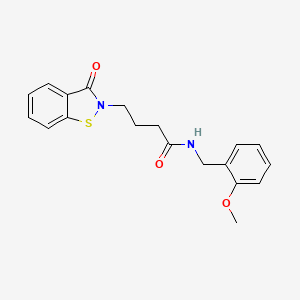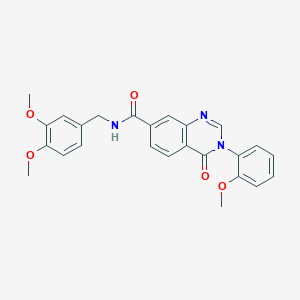methanone](/img/structure/B10990971.png)
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](4,7-dimethoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl and hydroxyl group, linked to an indole moiety with dimethoxy substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Ring: Starting with a chlorophenyl ketone, the piperidine ring is formed through a cyclization reaction.
Hydroxylation: The piperidine ring is then hydroxylated using reagents like hydrogen peroxide or osmium tetroxide.
Indole Attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Dimethoxylation: Finally, the indole ring is dimethoxylated using methoxy reagents under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the indole moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated or reduced indole derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Medicine
In medicine, 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is investigated for its potential therapeutic properties. It may have applications in developing new drugs for treating neurological disorders or cancers.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C22H23ClN2O4 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4,7-dimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H23ClN2O4/c1-28-18-7-8-19(29-2)20-16(18)13-17(24-20)21(26)25-11-9-22(27,10-12-25)14-3-5-15(23)6-4-14/h3-8,13,24,27H,9-12H2,1-2H3 |
InChI Key |
ADNVUKPUUKEGAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10990891.png)
![N-[1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B10990897.png)

![6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B10990927.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10990931.png)
![methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10990934.png)

![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10990939.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10990941.png)



![3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10990968.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10990969.png)
